molecular formula C18H23ClN4O3S B2759805 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946301-98-0

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Katalognummer: B2759805
CAS-Nummer: 946301-98-0
Molekulargewicht: 410.92
InChI-Schlüssel: MNUMZUSYHPCOFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a chemical compound intended for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in various fields, including pharmaceutical development, biochemical research, and material science. In pharmaceutical research, it may serve as a key intermediate for the synthesis of potential therapeutic agents or be used in studies investigating receptor interactions and mechanisms of action. In material science, it can contribute to the creation of advanced materials with tailored properties. Always refer to the Safety Data Sheet (SDS) before use. Note: The specific mechanism of action, physicochemical properties, and primary research applications for this compound are not currently detailed in the available scientific literature and should be confirmed by the purchasing researcher.

Eigenschaften

IUPAC Name

4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUMZUSYHPCOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperazine to form 4-(4-chlorophenylsulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-propoxypyrimidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Thieno[2,3-d]pyrimidine Derivatives (EP 2 402 347 A1)

A key structural analog is 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (). While both compounds share a sulfonyl-piperazine group, critical differences include:

  • Core Structure: The target compound uses a pyrimidine ring, whereas the analog employs a thieno[2,3-d]pyrimidine fused ring system, which increases planarity and may enhance DNA intercalation.
  • Substituents: The analog features a morpholine group (improving solubility) and a chlorinated thienopyrimidine, whereas the target compound substitutes a propoxy group and methyl group.
  • Synthetic Routes : The analog is synthesized via Suzuki coupling with boronic acids, followed by reduction . Similar methodologies could apply to the target compound but would require optimization for the propoxy and 4-chlorophenylsulfonyl groups.

Benzimidazole-Fused Pyrimidine (EP 2 402 347 A1)

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () shares the sulfonyl-piperazine motif but diverges in:

  • Molecular Weight : The analog has a higher molecular weight (MH+ 494.19) due to the benzimidazole and morpholine groups , whereas the target compound’s propoxy group likely reduces steric hindrance.

Piperidine-Substituted Pyrimidine (Acta Crystallographica Section E)

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () highlights the role of nitrogen-containing heterocycles in drug design. Key contrasts include:

  • Piperazine vs. Piperidine : The target’s piperazine ring offers two nitrogen atoms for hydrogen bonding, whereas piperidine provides a single basic nitrogen.

Fluorophenyl-Substituted Pyrimidines (Biopharmacule Product Catalog)

Compounds such as 4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-n-methylsulfonyl)amino]pyrimidine-5-yl-methanol () differ in:

  • Aromatic Substituents : Fluorophenyl groups enhance electron-withdrawing effects compared to the target’s chlorophenyl group, altering electronic distribution.
  • Methanol vs. Propoxy: The hydroxymethyl group in the analog may increase polarity, whereas the propoxy chain in the target compound balances lipophilicity and solubility .

Hydroxyethylpiperazine-Carbonyl Derivatives (Product Literature)

4-[(4-Chlorophenyl)amino]-5-[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl-6-methyl-1H-pyrimidin-2-one () shares the chlorophenyl and piperazine motifs but includes:

  • Carbonyl Linkage : The carbonyl group between piperazine and pyrimidine introduces rigidity, contrasting with the direct sulfonyl linkage in the target compound.

Structural and Functional Comparison Table

Compound Name / Feature Core Structure Key Substituents Molecular Weight (MH+) Notable Properties
Target Compound Pyrimidine 4-(4-Cl-Ph-SO₂)-piperazine, 2-Me, 6-OPr Not reported Balanced solubility, sulfonyl H-bonding
Thieno[2,3-d]pyrimidine Analog Thieno[2,3-d]pyrimidine Morpholine, MeSO₂-piperazine, Cl Not reported Planar fused ring, enhanced DNA binding
Benzimidazole Analog Thieno[3,2-d]pyrimidine 2-Me-benzimidazole, MeSO₂-piperazine 494.19 High MW, aromatic stacking
Piperidine-Pyrimidine Pyrimidine Piperidine, NH₂ Not reported Simpler structure, basic nitrogen
Fluorophenyl-Pyrimidine Pyrimidine 4-F-Ph, MeSO₂NH, CH₂OH Not reported Polar substituents, fluorophilic
Hydroxyethylpiperazine Derivative Pyrimidin-2-one 4-Cl-Ph-NH, (2-OH-Et)piperazine-CO Not reported Carbonyl rigidity, hydrophilic

Biologische Aktivität

The compound 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial action, enzyme inhibition, and applications in cancer therapy, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24ClN3O3SC_{19}H_{24}ClN_3O_3S, with a molecular weight of approximately 407.93 g/mol. The structure features a pyrimidine core substituted with a piperazine ring and a chlorophenyl sulfonyl group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds similar to 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine exhibit significant antibacterial properties. For example, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies revealed strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

EnzymeInhibition TypeIC50 Values (µM)
AcetylcholinesteraseStrong0.63 ± 0.001
UreaseStrong2.14 ± 0.003

Cancer Chemotherapy

The sulfonamide moiety in the compound has been linked to anticancer properties. Studies suggest that derivatives containing this functional group can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapeutics .

Case Studies

  • Antibacterial Screening : A series of synthesized piperazine derivatives were tested against multiple bacterial strains, demonstrating that the presence of the chlorophenyl sulfonyl group significantly enhances antibacterial activity .
  • Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies showed that the compound binds effectively, indicating its potential as a drug delivery vehicle or therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Sulfonylation of 4-chlorophenyl groups using sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl-piperazine intermediate .
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the pyrimidine core. For example, propoxy groups are added via alkylation under reflux conditions in aprotic solvents like DMF .
  • Optimization : Yield improvements rely on controlled parameters (e.g., temperature, stoichiometry, catalysts). Thin-layer chromatography (TLC) and HPLC are critical for real-time monitoring of intermediate purity .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₉H₂₂ClN₅O₃S, ~440.9 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles for polymorph characterization .

Q. What preliminary assays are recommended for assessing bioactivity?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition : Kinase or protease assays to evaluate binding affinity (IC₅₀ values) .
  • Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Predict interactions with targets (e.g., dopamine D2 receptors) using AutoDock Vina or Schrödinger Suite .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries and calculates electrostatic potential surfaces to identify reactive sites .
  • MD Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories in explicit solvent models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .
  • Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability .
  • Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation .

Q. How can reaction fundamentals inform scalable synthesis without compromising purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading) while minimizing side reactions .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces byproducts in sulfonylation steps .
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scaling .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) to receptors like 5-HT₆ .
  • Patch-Clamp Electrophysiology : Measures ion channel modulation (e.g., TRPV1) in neuronal cells .
  • PET Radiolabeling : Synthesize ¹¹C/¹⁸F analogs for in vivo biodistribution studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.